molecular formula C7H12ClN3O B1432017 3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride CAS No. 1803586-45-9

3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride

Cat. No. B1432017
M. Wt: 189.64 g/mol
InChI Key: DPOHBYQRNMINOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves annulation reactions, followed by desulfurization and intramolecular rearrangement2. The yield can be quite high, reaching up to 94%2.



Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles can be analyzed using various techniques such as FT-IR, NMR, and LC-MS3.



Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions. However, the specific reactions would depend on the substituents attached to the oxadiazole ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present in the molecule3.


Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some 1,2,4-oxadiazoles can be hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation4.


Future Directions

The field of 1,2,4-oxadiazoles is still evolving with new compounds being synthesized and tested for various biological activities. Future research might focus on improving the synthesis methods, studying the mechanism of action in more detail, and testing the compounds against a wider range of infectious organisms1.


Please note that this information is general and might not apply specifically to “3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride”. For more accurate information, further research and experimental studies would be needed.


properties

IUPAC Name

5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOHBYQRNMINOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride

CAS RN

1803586-45-9
Record name Piperidine, 3-(1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803586-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 2
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 3
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 4
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 5
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 6
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride

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